molecular formula C5H5F3N4 B13119757 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine

5-Hydrazinyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B13119757
M. Wt: 178.12 g/mol
InChI Key: AERPYCDVOIYBHA-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with a hydrazinyl group at the 5-position and a trifluoromethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyrimidine derivatives. These products can have diverse applications depending on their specific chemical structures .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydrazinyl-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydrazinyl and trifluoromethyl groups on the pyrimidine ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C5H5F3N4

Molecular Weight

178.12 g/mol

IUPAC Name

[2-(trifluoromethyl)pyrimidin-5-yl]hydrazine

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)4-10-1-3(12-9)2-11-4/h1-2,12H,9H2

InChI Key

AERPYCDVOIYBHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)NN

Origin of Product

United States

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